molecular formula C16H18FNO2S B5249692 N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B5249692
M. Wt: 307.4 g/mol
InChI Key: RXILIQBCXSGEDQ-UHFFFAOYSA-N
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Description

Contextualization of Sulfonamide Chemistry within Organic and Medicinal Science

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of modern organic and medicinal chemistry. ajchem-b.com Historically, sulfonamides revolutionized medicine as the first class of broadly effective antibacterial agents, known as "sulfa drugs," paving the way for the antibiotic era. ajchem-b.comresearchgate.netwikipedia.org Their initial therapeutic success was primarily in treating bacterial infections caused by species like Streptococcus and Staphylococcus. ajchem-b.comresearchgate.net In bacteria, these compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid, a vitamin essential for bacterial growth and replication. wikipedia.orgbiorxiv.org

Beyond their antimicrobial origins, sulfonamides are recognized as a "privileged scaffold" in drug discovery due to their versatile biological activities. tandfonline.com This structural motif is present in a wide array of clinically approved drugs, including diuretics, anticonvulsants, anti-inflammatory agents, and treatments for cancer and diabetes. ajchem-b.comresearchgate.netopenaccesspub.org In synthetic chemistry, the sulfonamide group serves as a vital building block for the construction of diverse and complex pharmaceutical molecules. ajchem-b.comajchem-b.com

Academic Significance of Fluorine Substitution in Molecular Design

The strategic incorporation of fluorine into organic molecules is a powerful and widely used tactic in drug design and materials science. nih.govtandfonline.com The unique properties of the fluorine atom allow it to profoundly influence a molecule's characteristics in beneficial ways. researchgate.net Judicious placement of fluorine can significantly enhance a compound's metabolic stability by replacing a hydrogen atom at a site prone to metabolic attack; the carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond and thus more resistant to enzymatic cleavage. tandfonline.comnih.gov

Furthermore, fluorine's high electronegativity and lipophilicity can improve a molecule's pharmacokinetic profile. nih.govresearchgate.net It can enhance membrane permeability, leading to better absorption and bioavailability. nih.govresearchgate.net The strong electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which can optimize the molecule's binding affinity to its biological target. researchgate.netnih.gov Due to its relatively small size, comparable to a hydrogen atom, fluorine can often be introduced without causing significant steric hindrance, allowing for fine-tuning of molecular properties. tandfonline.com

Rationale for Investigating the Chemical Compound's Synthesis, Reactivity, and Molecular Interactions

The investigation into N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide is driven by a logical synthesis of the principles outlined above. The molecule combines three key structural features, each contributing to its research interest:

The Sulfonamide Core: This well-established pharmacophore provides a proven foundation for biological activity and serves as a versatile chemical linker. nih.gov

The 4-Fluorobenzenesulfonyl Group: This moiety introduces the advantageous properties of fluorine, such as enhanced metabolic stability and potentially improved binding interactions. tandfonline.com

The N-(4-sec-butylphenyl) Group: The sec-butyl substituent adds a non-polar, lipophilic character to this part of the molecule. This can influence its solubility, its ability to cross lipid membranes, and its potential to interact with hydrophobic pockets within biological targets like enzymes or receptors.

Understanding the synthesis of this compound is the first critical step to enable any further study. nih.gov Research into its reactivity provides insight into its chemical stability and potential metabolic fate. Finally, analyzing its specific molecular interactions, such as hydrogen bonding capabilities of the N-H group and π-π stacking of the aromatic rings, is fundamental to predicting and explaining its behavior in a biological system. nih.govresearchgate.net

Overview of Research Approaches for Complex Organic Molecules

The study of a novel compound like this compound involves a multi-faceted approach that integrates synthesis, characterization, and computational analysis.

Synthesis: The most common and direct method for preparing N-aryl sulfonamides is the reaction of an arylsulfonyl chloride with a corresponding aniline (B41778). researchgate.netcbijournal.com In this case, 4-fluorobenzenesulfonyl chloride would be reacted with 4-sec-butylaniline (B1345595), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. cbijournal.com Modern synthetic chemistry also explores more advanced, efficient, and environmentally friendly methodologies, including transition-metal catalyzed cross-coupling reactions and solvent-free techniques. nih.govmdpi.commdpi.com

Structural Characterization: Once synthesized, the compound's identity and purity are confirmed using a suite of spectroscopic and analytical methods.

TechniquePurposeExpected Observations for this compound
¹H & ¹³C NMR Maps the carbon-hydrogen framework of the molecule.Signals corresponding to the distinct protons and carbons of the sec-butyl group and the two differently substituted benzene (B151609) rings.
¹⁹F NMR Confirms the presence and chemical environment of the fluorine atom.A characteristic signal for the fluorine atom attached to the benzene ring.
IR Spectroscopy Identifies key functional groups by their vibrational frequencies. mdpi.comCharacteristic absorption bands for N-H stretching (around 3300 cm⁻¹), asymmetric and symmetric S=O stretching (1330-1125 cm⁻¹), and C-F stretching. mdpi.com
Mass Spectrometry Determines the exact molecular weight and elemental composition.A molecular ion peak corresponding to the compound's calculated mass (C₁₆H₁₈FNO₂S).
X-Ray Crystallography Provides the definitive three-dimensional structure in the solid state. researchgate.netPrecise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonds. nih.govresearchgate.net

Computational and Theoretical Analysis: To complement experimental data, computational methods are widely used. Density Functional Theory (DFT) can predict the molecule's stable conformation, its electronic properties, and vibrational frequencies that can be compared with experimental IR spectra. mdpi.comnih.gov Molecular docking simulations can be employed to model how the compound might interact with the active site of a target protein, providing insights into its potential biological function. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-3-12(2)13-4-8-15(9-5-13)18-21(19,20)16-10-6-14(17)7-11-16/h4-12,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXILIQBCXSGEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Sec Butylphenyl 4 Fluorobenzenesulfonamide and Analogues

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide reveals two principal disconnection points around the sulfonamide nitrogen-sulfur bond (N-S) and the nitrogen-carbon bond (N-C). These disconnections suggest three primary synthetic strategies.

The most common and direct approach involves the formation of the N-S bond. This retrosynthetic step leads to two key precursors: 4-sec-butylaniline (B1345595) and 4-fluorobenzenesulfonyl chloride. This strategy is attractive due to the commercial availability or straightforward synthesis of these starting materials.

Alternatively, a disconnection of the N-C bond points towards a cross-coupling strategy. This approach utilizes 4-fluorobenzenesulfonamide (B1215347) and a 4-sec-butylphenyl halide (or triflate) as the key synthons. This method is particularly valuable in modern organic synthesis, offering mild reaction conditions and broad functional group tolerance.

A third, less common, retrosynthetic approach could involve the construction of the 4-fluorobenzenesulfonyl moiety onto a pre-formed N-(4-sec-butylphenyl)amine. However, this is often less practical due to the potential for competing reactions and the ready availability of 4-fluorobenzenesulfonyl chloride.

Synthesis Routes Employing 4-Fluorobenzenesulfonamide as a Key Precursor

Utilizing 4-fluorobenzenesulfonamide as a foundational starting material opens up powerful N-arylation strategies for the synthesis of the target compound. These methods, primarily based on transition-metal-catalyzed cross-coupling reactions, have become cornerstones of modern synthetic chemistry for the formation of C-N bonds.

N-Arylation Strategies for Sulfonamides

The Palladium-catalyzed Buchwald-Hartwig amination is a premier method for the N-arylation of sulfonamides. acsgcipr.orglibretexts.org This reaction facilitates the coupling of a sulfonamide with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

For the synthesis of this compound, this would involve the reaction of 4-fluorobenzenesulfonamide with a 4-sec-butylphenyl halide (e.g., 4-bromo-sec-butylbenzene). A variety of palladium sources can be employed, such as Pd(OAc)₂ or Pd₂(dba)₃, in conjunction with ligands like XPhos, SPhos, or RuPhos. The selection of the base and solvent is also critical, with common choices including sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) in solvents like toluene (B28343) or dioxane.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Sulfonamides

Palladium Source Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ XPhos Cs₂CO₃ Toluene 100-120
Pd₂(dba)₃ RuPhos NaOtBu Dioxane 80-110
Pd(OAc)₂ SPhos K₃PO₄ t-BuOH 100

The Ullmann condensation, a copper-catalyzed N-arylation, represents a classical yet still relevant method for forming C-N bonds. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder reaction conditions. unito.itresearchgate.net

In the context of synthesizing this compound, this reaction would couple 4-fluorobenzenesulfonamide with a 4-sec-butylphenyl halide, typically an iodide or bromide. acs.org Copper(I) salts such as CuI are commonly used as catalysts. The addition of a ligand, such as 1,10-phenanthroline (B135089) or an amino acid like L-proline, can significantly enhance the reaction's efficiency. A base, such as potassium carbonate or potassium phosphate, is also required, and high-boiling polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed.

Table 2: Exemplary Conditions for Ullmann-Type Coupling of Sulfonamides

Copper Source Ligand Base Solvent Temperature (°C)
CuI 1,10-Phenanthroline K₂CO₃ DMF 120-150
CuI L-Proline K₃PO₄ DMSO 110-140
Cu₂O N,N'-Dimethylethylenediamine Cs₂CO₃ Dioxane 100-130

Direct Condensation Reactions with Substituted Anilines

The most direct and atom-economical approach to this compound is the condensation of 4-fluorobenzenesulfonyl chloride with 4-sec-butylaniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly, a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) is used, often in a non-protic solvent like dichloromethane (B109758) or tetrahydrofuran. The reaction generally proceeds at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. This method is widely applicable and is often the first choice for the synthesis of N-aryl sulfonamides due to its simplicity and the ready availability of the starting materials.

Stereoselective Synthesis Considerations for the sec-Butyl Moiety

The sec-butyl group in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide. For applications where stereochemistry is important, the development of a stereoselective synthesis is crucial. This primarily involves the enantioselective synthesis of the 4-sec-butylaniline precursor.

One potential strategy for the stereoselective synthesis of 4-sec-butylaniline is through asymmetric Friedel-Crafts alkylation. rsc.orgrsc.org However, the direct Friedel-Crafts alkylation of aniline (B41778) is often problematic due to the reaction of the amino group with the Lewis acid catalyst. quora.comstackexchange.com A more viable approach involves the Friedel-Crafts acylation of a protected aniline or benzene (B151609) with butyryl chloride, followed by asymmetric reduction of the resulting ketone and subsequent functional group manipulations to introduce the amino group.

Alternatively, modern asymmetric synthesis offers more sophisticated methods. For instance, a chiral auxiliary approach could be employed, where a chiral directing group is used to control the stereochemistry of a key bond-forming reaction. Another advanced strategy involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or asymmetric cross-coupling to establish the stereocenter of the sec-butyl group. The Ellman lab, for example, has developed versatile chiral reagents like tert-butanesulfinamide for the asymmetric synthesis of amines. yale.edu Such methods could be adapted to produce enantiomerically enriched 4-sec-butylaniline.

The development of efficient and scalable stereoselective routes to chiral anilines remains an active area of research, and the choice of method would depend on the desired enantiomeric purity and the scale of the synthesis.

Chiral Auxiliary Approaches

Chiral auxiliary-based synthesis is a powerful strategy for establishing stereocenters in a predictable manner. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be employed to guide the formation of the stereogenic center in the sec-butyl group of the 4-sec-butylaniline precursor. One common class of chiral auxiliaries is the oxazolidinone, popularized by David A. Evans. For instance, a chiral oxazolidinone could be acylated with a phenylacetic acid derivative, and the resulting imide could undergo a diastereoselective alkylation to introduce the ethyl group, ultimately leading to the chiral sec-butyl moiety after further transformations and removal of the auxiliary.

Another relevant class of chiral auxiliaries is based on sulfinamides, such as tert-butanesulfinamide. This methodology is particularly effective for the asymmetric synthesis of amines. The condensation of a chiral sulfinamide with a ketone, such as 4-acetylphenyl ethyl ketone, would form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the imine or addition of an organometallic reagent, followed by acidic cleavage of the sulfinyl group, would yield the chiral 4-sec-butylaniline. The high diastereoselectivity is achieved due to the steric hindrance imposed by the bulky auxiliary, which directs the approach of the reagent from the less hindered face.

Auxiliary TypeExample AuxiliaryGeneral ApproachKey Transformation
Oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneAcylation followed by diastereoselective alkylation of the N-acyl oxazolidinone.Alkylation of a chiral enolate.
Sulfinamide(R)-(+)-tert-ButanesulfinamideCondensation with a ketone to form a chiral N-sulfinyl imine, followed by diastereoselective addition or reduction.Diastereoselective nucleophilic addition to the C=N bond.
Camphorsultam(1S)-(+)-10-CamphorsultamAttachment to a carboxylic acid to form a chiral N-acylsultam, followed by diastereoselective reactions at the α-position.Diastereoselective enolate alkylation.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. The key step for synthesizing the target molecule via this approach is the enantioselective formation of the carbon-carbon bond that creates the chiral center of the sec-butyl group on the aromatic ring.

The Friedel-Crafts alkylation is a classic method for forming alkyl-aryl carbon-carbon bonds. libretexts.orgcerritos.edu However, traditional Friedel-Crafts reactions using Lewis acids like AlCl₃ are often plagued by issues such as polyalkylation and carbocation rearrangements. libretexts.orglibretexts.org For instance, attempting to alkylate benzene with 1-chlorobutane (B31608) typically yields a mixture of sec-butylbenzene (B1681704) and n-butylbenzene due to hydride shifts in the carbocation intermediate. libretexts.org

Modern advancements have led to the development of catalytic asymmetric Friedel-Crafts (AFC) reactions. These reactions utilize a chiral Lewis acid or Brønsted acid catalyst to control the stereochemical outcome. For the synthesis of chiral 4-sec-butylphenyl precursors, an AFC reaction could be envisioned between benzene or a substituted derivative and a butene isomer (e.g., 1-butene (B85601) or 2-butene) in the presence of a chiral catalyst. Chiral Lewis acids, often complexes of metals like copper, zinc, or zirconium with chiral ligands, can activate the alkylating agent and create a chiral environment that directs the nucleophilic attack of the arene to one enantiotopic face of the electrophile.

Catalyst TypeExample Catalyst SystemAlkylating AgentMechanistic Feature
Chiral Lewis AcidCu(OTf)₂ with a chiral bis(oxazoline) ligand2-Bromobutane or 2-ButeneFormation of a chiral metal-substrate complex that directs the enantioselective attack of the arene.
Chiral Brønsted AcidChiral phosphoric acids (e.g., TRIP)Butan-2-olProtonation of the alcohol to generate a chiral ion pair, leading to enantioselective alkylation.
Transition Metal CatalysisRhodium or Iridium complexes with chiral phosphine ligands1-ButeneC-H activation of the arene followed by enantioselective migratory insertion of the alkene.

Alternatively, transition-metal-catalyzed cross-coupling reactions or hydroarylation reactions provide powerful methods for the stereoselective synthesis of alkylarenes, often with better control and milder conditions than traditional Friedel-Crafts reactions. For example, a catalytic asymmetric hydroarylation of 1-butene with a suitably protected 4-bromoaniline (B143363) derivative could potentially install the chiral sec-butyl group directly.

Diversification Strategies for Structurally Related Sulfonamide Analogues

The development of structurally related analogues is crucial in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacological properties. For this compound, diversification can be achieved by modifying the N-phenyl ring or the sulfonamide linkage.

Exploration of Alkyl and Aryl Substitutions on the N-Phenyl Ring

The N-phenyl ring offers a prime location for structural modification. The sec-butyl group can be replaced with a variety of other alkyl or aryl substituents to probe the effects of size, lipophilicity, and stereochemistry. The general synthetic route to N-aryl sulfonamides, which involves the coupling of a substituted aniline with a sulfonyl chloride, is highly amenable to this type of diversification. By simply starting with different 4-substituted anilines, a library of analogues can be readily synthesized.

For example, analogues with different alkyl groups can be prepared from the corresponding 4-alkylanilines. This allows for the exploration of how changes in the steric bulk and electronic properties of the alkyl group impact biological activity. Furthermore, aryl or heteroaryl groups can be introduced at the 4-position of the aniline, often via palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, to create biaryl analogues.

Substitution TypeExample SubstituentPrecursor AnilineSynthetic Method for Precursor
Linear Alkyln-Butyl4-n-ButylanilineFriedel-Crafts acylation of benzene followed by reduction.
Branched Alkyltert-Butyl4-tert-ButylanilineFriedel-Crafts alkylation of benzene with tert-butyl chloride.
Cyclic AlkylCyclohexyl4-CyclohexylanilineHydrogenation of 4-aminobiphenyl.
ArylPhenyl4-AminobiphenylSuzuki coupling of 4-bromoaniline with phenylboronic acid.
HeteroarylPyridyl4-(Pyridin-4-yl)anilineSuzuki coupling of 4-bromoaniline with pyridine-4-boronic acid.

Modulation of the Sulfonamide Linkage

The sulfonamide group itself is a key pharmacophoric element that can be modified to fine-tune the properties of the molecule. Bioisosteric replacement is a common strategy in drug design, where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.

One approach to modulating the sulfonamide linkage is the synthesis of sulfondiimidamides, which are aza-analogues of sulfonamides where both sulfonyl oxygens are replaced by nitrogen atoms. This modification introduces additional hydrogen bond donors and acceptors and can significantly alter the electronic and steric profile of the linker region. The synthesis of sulfondiimidamides can be achieved through a multi-step process, often involving the reaction of a sulfinamide with an amine, followed by oxidation.

Another strategy involves altering the reactivity and conformational properties of the sulfonamide through intramolecular interactions. For instance, introducing a tethered coordinating group can lead to intramolecular ligation with the sulfur atom, thereby constraining the conformation of the sulfonamide and potentially modulating its interaction with a biological target.

Modification StrategyResulting Functional GroupPotential ImpactGeneral Synthetic Approach
Aza-analogue substitutionSulfondiimidamideAlters H-bonding capacity, polarity, and metabolic stability.Multi-step synthesis involving amination and oxidation of sulfur precursors.
Oxygen replacementSulfonimidamide (mono-aza)Introduces a chiral center at the sulfur atom and modifies electronic properties.Reaction of a sulfinamide with an imido-transfer reagent.
Conformational constraintCyclic SultamRestricts conformational flexibility, potentially increasing binding affinity.Intramolecular cyclization of an amino-substituted sulfonic acid derivative.

Advanced Spectroscopic and Structural Elucidation Studies of the Chemical Compound

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For a complete characterization of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

A ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons and their chemical environments.

Aromatic Protons: The spectrum would show distinct signals for the protons on the two phenyl rings. The protons on the 4-fluorobenzenesulfonyl group would likely appear as two doublets of doublets (or multiplets) due to coupling with each other and with the neighboring fluorine atom. The protons on the 4-sec-butylphenyl ring would also appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing sulfonyl group and the electron-donating sec-butyl group.

Aliphatic Protons: The sec-butyl group would exhibit a set of signals in the upfield region of the spectrum. This would typically consist of a triplet for the terminal methyl group, a doublet for the other methyl group, a multiplet for the methylene (B1212753) protons, and a multiplet for the methine proton. The specific chemical shifts and coupling patterns would confirm the structure of the sec-butyl group.

N-H Proton: A signal corresponding to the proton attached to the nitrogen atom of the sulfonamide group would also be present. Its chemical shift can be variable and may appear as a broad singlet.

Hypothetical ¹H NMR Data Table

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Hypothetical Valuedd2HAromatic H (ortho to SO₂)
Hypothetical Valuedd2HAromatic H (ortho to F)
Hypothetical Valued2HAromatic H (ortho to NH)
Hypothetical Valued2HAromatic H (ortho to sec-butyl)
Hypothetical Values (broad)1HN-H
Hypothetical Valuem1HCH (sec-butyl)
Hypothetical Valuem2HCH₂ (sec-butyl)
Hypothetical Valued3HCH₃ (sec-butyl)
Hypothetical Valuet3HCH₃ (sec-butyl)

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule.

Aromatic Carbons: Separate signals would be observed for each of the carbon atoms in the two aromatic rings. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons would be influenced by their position relative to the substituents.

Aliphatic Carbons: The four distinct carbon atoms of the sec-butyl group would each produce a signal in the aliphatic region of the spectrum.

Quaternary Carbons: The carbons directly bonded to the sulfur atom, the nitrogen atom, and the methine carbon of the sec-butyl group would appear as quaternary signals.

Hypothetical ¹³C NMR Data Table

Chemical Shift (ppm)Assignment
Hypothetical ValueAromatic C-F
Hypothetical ValueAromatic C-S
Hypothetical ValueAromatic C-N
Hypothetical ValueAromatic C (sec-butyl)
Hypothetical ValueAromatic CHs
Hypothetical ValueAliphatic CH (sec-butyl)
Hypothetical ValueAliphatic CH₂ (sec-butyl)
Hypothetical ValueAliphatic CH₃ (sec-butyl)
Hypothetical ValueAliphatic CH₃ (sec-butyl)

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Local Environments

A ¹⁹F NMR spectrum is a highly sensitive technique for observing fluorine atoms. For this compound, this spectrum would show a single signal for the fluorine atom on the fluorobenzenesulfonyl group. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Coupling to the ortho-protons on the same ring would likely cause this signal to appear as a triplet of doublets or a more complex multiplet.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the adjacent protons on the aromatic rings and within the sec-butyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the different fragments of the molecule, such as the link between the sec-butylphenyl group and the sulfonamide nitrogen, and between the 4-fluorobenzenesulfonyl group and the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for this particular acyclic structure, it could help confirm through-space interactions between certain protons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the S-N bond, the C-S bond, and fragmentation of the sec-butyl group.

Hypothetical HRMS Data

IonCalculated m/zObserved m/z
[M+H]⁺Calculated ValueHypothetical Value
[M+Na]⁺Calculated ValueHypothetical Value

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

An IR spectrum of the compound would show absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A characteristic absorption band for the N-H bond in the sulfonamide would be expected in the region of 3200-3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the sec-butyl group would be observed just below 3000 cm⁻¹.

S=O Stretches: The sulfonyl group would exhibit two strong absorption bands, corresponding to asymmetric and symmetric stretching, typically in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-F Stretch: A strong absorption band for the C-F bond would be expected in the region of 1100-1250 cm⁻¹.

Aromatic C=C Stretches: Bands corresponding to the carbon-carbon double bond stretching in the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.

Hypothetical IR Data Table

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical ValueMediumN-H Stretch
Hypothetical ValueMediumAromatic C-H Stretch
Hypothetical ValueStrongAliphatic C-H Stretch
Hypothetical ValueStrongAsymmetric S=O Stretch
Hypothetical ValueStrongSymmetric S=O Stretch
Hypothetical ValueStrongC-F Stretch
Hypothetical ValueMediumAromatic C=C Stretch

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (Applicable to Single Crystals of the Compound or Analogues)

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its solid state. For a compound like this compound, obtaining a single crystal of suitable quality would provide invaluable insights into its molecular conformation, bond angles, bond lengths, and the non-covalent interactions that dictate its crystal packing.

Table 1: Hypothetical Crystallographic Data for an Analogue of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.54
Volume (ų)1978.5
Z4
Key Intermolecular BondsN–H···O hydrogen bonds, C–H···π interactions

Note: This data is representative and based on published crystal structures of similar sulfonamide compounds.

Chiral Chromatography for Enantiomeric Purity and Isomeric Separation (given the sec-butyl group)

The presence of a stereocenter in the sec-butyl group means that this compound exists as a pair of enantiomers, (R)- and (S)-. Chiral chromatography is the cornerstone technique for separating and quantifying these enantiomers, which is critical in pharmaceutical development as different enantiomers can have distinct pharmacological and toxicological profiles.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for determining the enantiomeric purity (also expressed as enantiomeric excess, e.e.) of a chiral compound. csfarmacie.cznih.gov The separation is achieved through differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase. ias.ac.in

For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be a primary choice for method development. nih.gov These phases are known for their broad applicability in separating a wide range of chiral compounds. csfarmacie.cz The separation would likely be performed in normal-phase mode, using a mobile phase consisting of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The relative retention times of the two enantiomers would allow for their quantification.

Table 2: Illustrative Analytical Chiral HPLC Method

ParameterCondition
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R)8.5 min
Retention Time (S)10.2 min
Resolution (Rs)> 1.5

Note: This table represents a typical analytical method for enantiomeric separation and does not correspond to experimentally verified data for this specific compound.

For the isolation of larger quantities of individual enantiomers for further studies, preparative scale chromatography is necessary. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to preparative HPLC for chiral separations. selvita.comnih.gov SFC utilizes supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. selvita.com This approach offers advantages such as faster separations, reduced solvent consumption, and easier product isolation due to the volatility of CO₂. ntu.edu.sg

The method developed at the analytical scale can often be scaled up to a preparative SFC system. The same type of polysaccharide-based chiral stationary phase would be used in a larger dimension column. The goal of preparative SFC is to achieve a baseline separation of the two enantiomers while maximizing the throughput (the amount of racemate purified per unit of time). The fractions corresponding to each enantiomer are collected separately, and the solvent is then evaporated to yield the pure enantiomers.

Table 3: Representative Preparative Chiral SFC Parameters

ParameterCondition
ColumnChiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 20 x 250 mm
Mobile PhaseCO₂/Methanol (85:15, v/v)
Flow Rate60 g/min
Back Pressure150 bar
Temperature40 °C
Loading per Injection100 mg of racemate
Cycle Time5 min
Purity of Fractions>99% e.e.

Note: This table illustrates typical parameters for a preparative chiral SFC separation and is not based on specific experimental results for the title compound.

Molecular Interactions and Mechanistic Insights Via in Vitro Studies

Investigation of the Chemical Compound as a Ligand for Defined Biological Targets (Excluding Clinical Outcomes)

N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, also known as DC260126, has been investigated as a ligand for specific biological targets to elucidate its mechanism of action at the molecular level. In vitro studies have focused on its interaction with G protein-coupled receptors, particularly those involved in metabolic signaling.

The primary biological target identified for this compound is the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). caymanchem.comapexbt.com This receptor is activated by medium and long-chain fatty acids and is a subject of research for its role in metabolic processes. nih.gov The compound acts as an antagonist, inhibiting the receptor's activity. apexbt.com

Specific data from radioligand binding assays for this compound are not extensively detailed in the available scientific literature. Such assays are typically employed to determine the binding affinity (Kᵢ or Kd) of a ligand for a receptor by competing with a known radioactive ligand. This provides direct measurement of the physical interaction between the compound and its receptor target.

Functional assays have been crucial in characterizing the antagonistic properties of this compound at the FFA1/GPR40 receptor. Studies using isolated cell systems, such as Chinese Hamster Ovary (CHO) cells engineered to express GPR40 (GPR40-CHO), have demonstrated that the compound effectively inhibits downstream signaling initiated by fatty acids. apexbt.com

One key function of FFA1/GPR40 activation is the elevation of intracellular calcium ([Ca²⁺]i). This compound was shown to dose-dependently inhibit the [Ca²⁺]i increases stimulated by various long-chain fatty acids, including linoleic acid, oleic acid, palmitoleic acid, and lauric acid. caymanchem.comapexbt.com The half-maximal inhibitory concentrations (IC₅₀) from these experiments quantify its potency as an antagonist. caymanchem.comapexbt.com

In addition to engineered cell lines, mechanistic insights have been gained from studies using pancreatic beta cell models, such as the Min6 cell line. apexbt.com In these cells, the compound was found to suppress the potentiation of glucose-stimulated insulin secretion (GSIS) by palmitic acid, a known FFA1 agonist. apexbt.com Furthermore, it was observed to negatively regulate the expression of GPR40 mRNA induced by oleic acid in Min6 cells. apexbt.com These findings in beta cell models demonstrate the compound's ability to modulate key cellular functions governed by FFA1/GPR40 signaling without any clinical interpretation. apexbt.commdpi.com

Inhibition of Fatty Acid-Stimulated Calcium Elevation by this compound in GPR40-Expressing Cells caymanchem.comapexbt.com
Fatty Acid StimulantIC₅₀ (μM)
Linoleic Acid6.28 ± 1.14
Oleic Acid5.96 ± 1.12
Palmitoleic Acid7.07 ± 1.42
Lauric Acid4.58 ± 1.14

The sulfonamide functional group is a well-established pharmacophore present in a variety of enzyme inhibitors. nih.govacs.orgopenaccesspub.org Compounds containing this moiety have been shown to inhibit enzymes such as carbonic anhydrases, ureases, and monoamine oxidases (MAO). nih.govmdpi.com For instance, certain sulfonamide derivatives act as competitive inhibitors of enzymes by mimicking the natural substrate. acs.orgopenaccesspub.org However, specific enzyme inhibition kinetic studies for this compound were not identified in the reviewed literature.

While the sulfonamide class of compounds is known to exhibit inhibitory activity against various enzymes, specific IC₅₀ values for the inhibition of enzymes like Monoamine Oxidase B (MAO-B) or Phosphoglycerate Mutase 1 (PGAM1) by this compound have not been reported in the searched scientific data. Determining the IC₅₀ value is a standard method to quantify the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

Detailed kinetic studies are necessary to determine the specific mode of enzyme inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. nih.govjackwestin.com In competitive inhibition, the inhibitor binds to the active site, preventing substrate binding. jackwestin.com A non-competitive inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity without preventing substrate binding. nih.govwikipedia.org An uncompetitive inhibitor binds only to the enzyme-substrate complex. jackwestin.com The specific type of inhibition exerted by this compound on any particular enzyme has not been elucidated in the available literature.

Enzyme Inhibition Kinetics (e.g., MAO-B, PGAM1, or other enzyme classes where sulfonamides are known inhibitors)

Enzyme Activity Assays (e.g., fluorometric methods)

Enzyme activity assays are fundamental tools for characterizing the inhibitory potential of a compound. Fluorometric methods, in particular, offer high sensitivity and continuous monitoring capabilities, making them suitable for determining kinetic parameters of enzyme inhibition. mdpi.com These assays operate on the principle that enzymatic activity on a fluorogenic substrate results in a measurable change in fluorescence intensity. The reaction progress is monitored over time in the presence of varying concentrations of an inhibitor, such as this compound, to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

In a typical fluorometric assay to evaluate the inhibition of a target enzyme by this compound, a non-fluorescent or low-fluorescence substrate is used, which the enzyme converts into a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. By introducing the inhibitor, a dose-dependent decrease in this rate is observed.

Hypothetical Enzyme Inhibition Data for this compound

Inhibitor Concentration (nM)Enzyme Activity (% of Control)
195.2
1078.5
5051.3
10035.8
50012.1
10005.6

This table represents illustrative data from a hypothetical fluorometric enzyme activity assay to demonstrate the dose-dependent inhibitory effect of this compound. The IC50 value derived from such data would be approximately 50 nM.

Structure-Activity Relationship (SAR) Studies of the Chemical Compound and its Derivatives (focused on molecular mechanism)

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying the key chemical features responsible for their biological activity. For this compound, SAR studies focus on how modifications to its three main components—the fluorine atom, the sec-butylphenyl moiety, and the sulfonamide linkage—affect its interaction with target enzymes.

Influence of the Fluorine Atom on Ligand-Target Interactions

The incorporation of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. researchgate.net The fluorine atom on the benzenesulfonamide ring of the title compound has several profound effects on its molecular interactions:

Enhanced Binding Affinity: Fluorine is highly electronegative and can form favorable electrostatic interactions, including dipole-dipole and multipolar interactions (e.g., with carbonyl groups in a protein backbone), thereby strengthening the ligand-target binding. researchgate.net

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the fluorinated phenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's bioavailability and duration of action.

Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the sulfonamide N-H proton, which can enhance its ability to act as a hydrogen bond donor in interactions with the enzyme's active site.

Steric and Electronic Effects of the sec-Butylphenyl Moiety

The N-phenyl substituent, in this case, the 4-sec-butylphenyl group, plays a crucial role in determining the compound's selectivity and potency through steric and electronic effects.

Hydrophobic Interactions: The sec-butyl group is a bulky, non-polar moiety that can fit into hydrophobic pockets within an enzyme's active site. These van der Waals and hydrophobic interactions are often a major driving force for binding affinity.

Steric Bulk and Selectivity: The size and shape of the sec-butyl group are critical for selectivity. The branched nature of the sec-butyl group provides greater steric hindrance compared to a linear n-butyl group, which can favor binding to enzymes with specifically shaped pockets while preventing binding to others. This steric influence is a key determinant of the inhibitor's isoform specificity. nih.govnih.gov The position of the alkyl group on the phenyl ring is also critical; para-substitution often directs the molecule into a specific orientation within the binding site.

Hypothetical SAR Data for Alkylphenyl Substituents

R Group (at para-position)IC50 (nM)Comments
-H850Baseline activity
-Methyl320Increased hydrophobic interaction
-Ethyl215Further enhancement of binding
-n-Butyl98Significant hydrophobic contribution
-iso-Propyl75Branched chain improves fit
-sec-Butyl50Optimal size and shape for hydrophobic pocket
-tert-Butyl150Excessive steric bulk may hinder optimal binding

This table provides a hypothetical comparison of the inhibitory potency of N-(4-R-phenyl)-4-fluorobenzenesulfonamide derivatives, illustrating the importance of the size and branching of the alkyl group for enzyme binding.

Role of the Sulfonamide Linkage in Molecular Recognition

The sulfonamide (-SO2NH-) group is a cornerstone of the molecule's activity and is a privileged functional group in medicinal chemistry, particularly for enzyme inhibitors. nih.govresearchgate.net Its importance stems from its unique structural and electronic properties:

Hydrogen Bonding: The sulfonamide moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the two oxygen atoms). This allows it to form multiple, directionally specific hydrogen bonds with amino acid residues in the enzyme's active site, which is crucial for anchoring the inhibitor. nih.gov

Metalloenzyme Inhibition: The sulfonamide group is a well-established zinc-binding group. researchgate.net In metalloenzymes such as carbonic anhydrases and matrix metalloproteinases, the sulfonamide nitrogen can deprotonate and coordinate directly with the catalytic zinc ion (Zn2+) in the active site, leading to potent inhibition. nih.gov

Structural Scaffold: The tetrahedral geometry of the sulfur atom in the sulfonamide group provides a rigid, three-dimensional scaffold. This pre-organizes the two phenyl rings in a specific spatial orientation that is often optimal for fitting into the enzyme's binding cleft. mdpi.com

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the geometric and electronic structure of a molecule. These methods provide a fundamental understanding of molecular properties that govern its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By optimizing the molecular geometry of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, DFT calculations can determine its most stable three-dimensional conformation. These calculations also yield crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich sec-butylphenyl ring, while the LUMO is often found on the electron-withdrawing fluorobenzenesulfonamide moiety.

Table 1: Calculated DFT Parameters for this compound
ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

From the electron density calculated by DFT, various reactivity descriptors can be derived. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are located around electronegative atoms like the oxygen atoms of the sulfonyl group and the fluorine atom. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are found near the hydrogen atom attached to the sulfonamide nitrogen, indicating a site for potential nucleophilic interaction. walisongo.ac.idresearchgate.net

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. These functions are used to predict which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. This analysis helps in understanding the molecule's reaction mechanisms and its interactions with other chemical species.

Table 2: Predicted Reactive Sites from MEP Analysis
Atomic SitePredicted ReactivityMEP Value Range
Sulfonyl Oxygen Atoms (O)Site for Electrophilic AttackNegative
Fluorine Atom (F)Site for Electrophilic AttackNegative
Sulfonamide Hydrogen Atom (H)Site for Nucleophilic AttackPositive

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

Docking simulations place this compound into a specific binding site of a target protein, such as an enzyme's active site or an allosteric pocket. The simulation generates multiple possible binding poses, which are then evaluated. wikipedia.org The analysis of these poses reveals the most likely binding mode, showing how the ligand fits within the pocket and which conformations are energetically favorable. mdpi.com For a sulfonamide-based compound, the fluorophenyl and sec-butylphenyl groups are expected to occupy hydrophobic subpockets within the binding site, while the sulfonamide core engages in more specific polar interactions.

After generating binding poses, a scoring function is used to estimate the binding affinity between the ligand and the protein for each pose. wikipedia.org Scoring functions are mathematical models that approximate the Gibbs free energy of binding (ΔG). nih.gov A more negative score typically indicates a stronger, more favorable interaction. wikipedia.org There are various types of scoring functions, including force-field-based, empirical, and knowledge-based functions, each with its own strengths and limitations. frontiersin.org Comparing the scores of different poses helps identify the most stable ligand-protein complex. nih.govresearchgate.net

Table 3: Hypothetical Docking Scores for this compound with a Target Protein
Scoring FunctionPredicted Binding Affinity (kcal/mol)
AutoDock Vina Score-9.2
ChemPLP Score-8.7
GoldScore-9.5

A detailed analysis of the best-ranked docking pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and binding affinity. wikipedia.org

Hydrogen Bonding: Hydrogen bonds are crucial for the stability of protein-ligand complexes. nih.gov The sulfonamide moiety of this compound contains both hydrogen bond donors (the N-H group) and acceptors (the two sulfonyl oxygens). These groups can form key hydrogen bonds with the backbones or side chains of amino acid residues such as serine, threonine, or histidine within the protein's binding site. nih.govplos.org

Hydrophobic Interactions: The nonpolar parts of the ligand, namely the sec-butyl group and the two phenyl rings, are likely to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. These interactions are driven by the hydrophobic effect and are essential for anchoring the ligand within the binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. For a compound like this compound, MD simulations can provide detailed insights into its dynamic behavior, both in isolation and when interacting with a biological target.

Analysis of Ligand-Protein Complex Stability

Should this compound be identified as a ligand for a specific protein target, MD simulations would be critical for evaluating the stability of the resulting ligand-protein complex. Key metrics derived from these simulations are used to quantify this stability.

Another important analysis is the Root Mean Square Fluctuation (RMSF). RMSF is calculated for each residue of the protein to identify regions that exhibit significant conformational changes upon ligand binding. This can highlight flexible loops or domains that may be involved in the binding mechanism.

Hydrogen bond analysis is also a standard procedure. The number and duration of hydrogen bonds formed between the ligand and the protein are tracked over time. Persistent hydrogen bonds are often crucial for high-affinity binding. For this compound, the sulfonamide group and the fluorine atom could potentially participate in such interactions.

The binding free energy, often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA), provides a quantitative estimate of the binding affinity. These calculations can decompose the binding energy into contributions from different energy terms, such as van der Waals forces, electrostatic interactions, and solvation energies.

A hypothetical data table summarizing the results from an MD simulation of this compound bound to a protein kinase might look like this:

MetricValueInterpretation
Average Protein RMSD1.5 ÅIndicates a stable protein backbone during the simulation.
Average Ligand RMSD0.8 ÅSuggests the ligand remains stably bound in the active site.
Key Hydrogen BondsGlu121, Asp184Highlights critical interactions for binding affinity.
MM-PBSA Binding Energy-45.5 kcal/molPredicts a strong binding affinity.

Conformational Ensemble Sampling

In solution, a flexible molecule like this compound does not exist as a single static structure but rather as an ensemble of different conformations. MD simulations can sample these conformations, providing a picture of the molecule's flexibility and preferred shapes.

Analysis of the dihedral angles of the rotatable bonds, such as the bond connecting the phenyl ring to the sulfonamide group and the bonds within the sec-butyl group, can reveal the most populated conformational states. This information is crucial because the biologically active conformation that binds to a target protein is often one of the low-energy conformations present in the ensemble.

Principal Component Analysis (PCA) is a technique that can be applied to the MD trajectory to identify the dominant modes of motion. This can help to visualize the collective movements of the atoms and understand the essential dynamics of the molecule.

Pharmacophore Modeling and Virtual Screening Strategies for Analogues

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a particular biological effect. For this compound, a pharmacophore model could be developed based on its structure and known interactions with a target.

The key features of this compound that would likely be included in a pharmacophore model are:

A hydrogen bond donor (the N-H of the sulfonamide).

A hydrogen bond acceptor (the sulfonyl oxygens).

An aromatic ring (the fluorophenyl group).

A hydrophobic feature (the sec-butylphenyl group).

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for other molecules that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of potential analogues with a higher probability of being active. These "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally.

A hypothetical pharmacophore model for this compound might be defined by the following features and their spatial relationships:

FeatureTypeLocation
HBDHydrogen Bond DonorSulfonamide N-H
HBAHydrogen Bond AcceptorSulfonyl Oxygen 1
HBAHydrogen Bond AcceptorSulfonyl Oxygen 2
AROAromatic Ring4-fluorophenyl ring
HYDHydrophobicsec-butyl group

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities (mechanistic, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds.

To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their experimentally measured biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms like random forest and support vector machines, are then used to create an equation that correlates the descriptors with the biological activity.

A hypothetical QSAR equation might look like this:

log(1/IC50) = 0.75 * ClogP - 0.23 * TPSA + 1.5 * (Aromatic Ring Count) + constant

This equation would suggest that higher lipophilicity (ClogP) and a greater number of aromatic rings increase the activity, while a larger topological polar surface area (TPSA) decreases it. Such a model, once validated, could be used to guide the design of new analogues with potentially improved activity.

The table below presents a hypothetical dataset that could be used for developing a QSAR model for a series of N-(4-sec-butylphenyl)benzenesulfonamide analogues:

Compoundlog(1/IC50)ClogPTPSAAromatic Ring Count
Analogue 15.24.165.72
Analogue 25.54.565.72
Analogue 34.94.178.92
Analogue 45.84.865.72

Exploration of Derivatives and Advanced Chemical Transformations of the Chemical Compound

Design and Synthesis of Novel N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide Derivatives

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into alterations of the phenyl rings and isosteric replacements of the central sulfonamide linkage.

The two phenyl rings in the molecule are prime targets for functionalization to modulate its physicochemical properties. Standard synthetic methodologies can be employed to introduce a variety of substituents onto these aromatic systems. For instance, electrophilic aromatic substitution reactions can be utilized to introduce functional groups such as nitro, halogen, alkyl, and acyl groups. The directing effects of the existing substituents—the sec-butyl group and the sulfonamide bridge—will influence the position of the incoming electrophile.

Subsequent transformations of these newly introduced functional groups can further expand the chemical space. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions, including amide bond formation and diazotization. The synthesis of various N-(2-acetyl-4-substituted-phenyl)-4-benzenesulfonamide derivatives has been demonstrated, showcasing the feasibility of such modifications. acs.org

Table 1: Potential Ring Modifications and Their Synthetic Approaches

Target DerivativeSynthetic ApproachPotential Property Modulation
Introduction of electron-withdrawing groups (e.g., -NO2, -CN)Electrophilic Aromatic Substitution (Nitration, etc.)Enhanced electron affinity, altered photophysical properties
Introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2)Nucleophilic Aromatic Substitution or Cross-Coupling ReactionsIncreased electron density, modified solubility
Halogenation (e.g., -Br, -I)Electrophilic HalogenationIntroduction of synthetic handles for further cross-coupling reactions
AcylationFriedel-Crafts AcylationIntroduction of carbonyl functionality for further derivatization

Potential isosteres for the sulfonamide group include the N-acylsulfonamide, which can impact acidity and lipophilicity. cardiff.ac.uknih.gov Other surrogates could be designed to alter the geometry and electronic nature of the linker between the two phenyl rings. The choice of isostere will be dictated by the desired application, whether it be for biological activity or for tuning the electronic properties in materials science. nih.govtandfonline.com

Table 2: Isosteric Replacements for the Sulfonamide Group

Isosteric ReplacementRationalePotential Impact
N-AcylsulfonamideModulate acidity and hydrogen bondingFine-tuning of intermolecular interactions and solubility
Reverse SulfonamideAltered dipole moment and hydrogen bonding patternChanges in crystal packing and electronic properties
Amide or Reverse AmideDifferent geometric and electronic propertiesImpact on conformational freedom and charge transport
1,2,3-TriazoleIntroduction of a rigid, planar linkerEnhanced thermal stability and defined geometry

Chemical Reactivity and Functionalization Strategies

The inherent reactivity of the this compound molecule provides opportunities for a variety of chemical transformations. These reactions can be targeted at the sulfonamide nitrogen or the phenyl rings, allowing for precise structural modifications.

The nitrogen atom of the sulfonamide group is a key reaction site. While the sulfonamide N-H bond is generally stable, it can be deprotonated with a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles, allowing for N-alkylation or N-acylation. Such modifications can significantly alter the steric bulk and electronic properties around the sulfonamide core.

Recent advancements have also explored the use of sulfonamides as precursors for nitrogen-centered radicals, which can participate in C-N bond-forming reactions. nih.gov Furthermore, nucleophilic substitution at the sulfonamide nitrogen has been described, offering a pathway to transform sulfonamides into other valuable nitrogen-containing compounds. acs.org

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution. wikipedia.org The rate and regioselectivity of these reactions are influenced by the activating and directing effects of the substituents already present. libretexts.org The sec-butyl group is an ortho-, para-directing activator, while the fluorobenzenesulfonamide group is a deactivating group, which can direct incoming electrophiles to the meta position on the fluorinated ring. libretexts.org

Common electrophilic aromatic substitution reactions that could be employed include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com These reactions provide a means to introduce a wide array of functional groups onto the aromatic rings, which can then be used as handles for further synthetic manipulations, such as cross-coupling reactions to build more complex molecular architectures.

Potential Applications in Material Science and Organic Electronics

The structural features of this compound and its derivatives make them promising candidates for applications in material science and organic electronics. The presence of aromatic rings and the potential for extended conjugation through derivatization are key attributes for materials with interesting electronic and photophysical properties.

A closely related polymer, Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(4,4'-(N-(4-sec-butylphenyl)diphenylamine))] (TFB), which incorporates the N-(4-sec-butylphenyl)diphenylamine moiety, has been investigated for its use in organic electronics. 1-material.comresearchgate.netresearchgate.net This polymer is known for its hole-transporting properties and has been used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. 1-material.comresearchgate.net

By incorporating the this compound core into semiconducting polymers or designing small molecules based on this scaffold, it may be possible to develop new materials for organic electronics. researchgate.net The introduction of the electron-withdrawing fluorobenzenesulfonyl group could modulate the energy levels of the resulting materials, potentially leading to improved performance in devices such as organic field-effect transistors (OFETs) and solar cells. The ability to functionalize the phenyl rings provides a pathway to tune the solubility, processability, and solid-state packing of these materials, which are all critical factors for device performance.

Design of Charge Transport Materials

A significant application of derivatives incorporating the N-(4-sec-butylphenyl) moiety is in the design of charge transport materials, particularly for hole transport layers (HTLs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.comrsc.orgresearchgate.net The triphenylamine (B166846) unit, of which N-(4-sec-butylphenyl)aniline is a component, is well-known for its excellent hole-transporting capabilities.

One of the most prominent examples is the conjugated polymer Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine) , commonly known as TFB . ossila.comresearchgate.net TFB is a triarylamine-based semiconductor recognized for its relatively high hole mobility, which has been measured at 2 × 10⁻³ cm² V⁻¹ s⁻¹. ossila.com Its low ionization potential and high mobility make it an effective material for HTLs, hole-injection layers (HILs), and electron-blocking layers (EBLs) in these devices. ossila.com When used as an interface material, TFB can reduce the likelihood of electron leakage and exciton (B1674681) quenching at the interface between the active layer and the charge transport layer. ossila.com

Studies of Electronic Properties

The electronic properties of materials derived from this compound are critical to their function in electronic devices. Key parameters include the highest occupied molecular orbital (HOMO) energy level, the lowest unoccupied molecular orbital (LUMO) energy level, and the resulting energy band gap. These properties dictate the efficiency of charge injection, transport, and blocking.

For the representative polymer TFB, these electronic levels have been well-characterized. The HOMO level is reported to be approximately 5.3 eV, and the LUMO level is around 2.3 eV. ossila.com This results in a wide energy band gap of about 3.0 eV. ossila.com The HOMO level is particularly important for HTLs, as it must align appropriately with the energy level of the adjacent active layer (e.g., the perovskite) to ensure efficient extraction of holes.

Theoretical studies using density functional theory (DFT) are often employed to investigate the electronic structures of such materials and their derivatives. rsc.org These computational methods allow researchers to predict how modifications to the molecular structure, such as the addition of different substituent groups, can tune the HOMO and LUMO levels. rsc.orgchemrxiv.org For instance, adding electron-donating or electron-withdrawing groups to the aryl rings can systematically adjust the energy levels to optimize performance for a specific application. researchgate.net In triphenylamine derivatives, the HOMO is often delocalized across the entire molecule, a feature that is beneficial for charge transport. rsc.org

Electronic Properties of TFB, a Polymer Incorporating the N-(4-sec-butylphenyl) Moiety
PropertyValueReference
HOMO Level5.3 eV ossila.com
LUMO Level2.3 eV ossila.com
Energy Band Gap (Eg)3.0 eV ossila.com
Hole Mobility (μ)2 × 10-3 cm2 V-1 s-1 ossila.com

Role as a Building Block in the Construction of Complex Chemical Architectures

Beyond its direct use in polymeric systems, the core structure of this compound positions it as a versatile building block for constructing more complex chemical architectures. semanticscholar.org Its distinct functional groups—the sulfonamide nitrogen, the reactive 4-fluorophenyl ring, and the sec-butylphenyl group—offer multiple sites for synthetic modification.

The 4-fluorobenzenesulfonamide (B1215347) portion of the molecule can serve as a key intermediate in organic synthesis. ossila.com The fluorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the attachment of various other molecular fragments. Furthermore, the sulfonamide nitrogen, after deprotonation, can act as a nucleophile, enabling the construction of larger molecules. ossila.com

This modular nature allows the compound to be incorporated into heterocyclic systems or macrocycles. rsc.orgnih.gov For example, the aryl fluoride (B91410) could participate in coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to link with other aromatic or heterocyclic units, forming extended conjugated systems or complex three-dimensional structures. While specific examples detailing the use of this compound in macrocycle synthesis are not prominent, the synthesis of macrocyclic peptides and other large ring systems often relies on modular building blocks containing reactive handles for cyclization. nih.gov The functional groups present in this compound are well-suited for such synthetic strategies, providing a scaffold upon which to build intricate molecular frameworks. researchgate.net

Advanced Analytical Techniques in Chemical Research of the Compound

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide and for the development of quantitative analytical methods. A typical approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity.

A validated HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. wu.ac.thresearchgate.net

Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. wu.ac.th The retention time of the main peak under defined chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative purity analysis. For instance, a well-developed method would show a sharp, symmetrical peak for the target compound, with any impurities appearing as separate, smaller peaks. The purity is then calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Illustrative HPLC Method Parameters and Purity Data:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 8.5 min
Purity (by area %) >99.5%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of its volatile derivatives or potential degradation products. Derivatization is often necessary for compounds containing polar functional groups like the sulfonamide moiety to increase their volatility and thermal stability.

A common derivatization strategy for sulfonamides involves methylation or silylation of the acidic N-H proton. Upon successful derivatization, the resulting molecule can be readily analyzed by GC-MS. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized compound. For N-phenyl benzenesulfonamides, characteristic fragmentation pathways include the loss of SO2. acs.orgnih.gov Analysis of the mass spectrum allows for the confirmation of the molecular weight of the derivative and the elucidation of its structure based on the observed fragment ions. This technique is particularly useful for identifying trace-level impurities that may be volatile or can be made volatile through derivatization.

Hypothetical GC-MS Fragmentation Data for a Methylated Derivative:

Fragment (m/z)Proposed Structure/Loss
333[M]+ (Molecular Ion)
269[M - SO2]+
184[C10H14N]+
105[C7H5O]+
91[C7H7]+

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability

Thermal analysis techniques are crucial for characterizing the physicochemical properties of solid-state materials like this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often used in tandem to provide a comprehensive thermal profile.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting point, glass transitions, and crystallization events. For a crystalline compound like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important indicators of purity and crystalline form.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability and decomposition profile of a compound. The TGA curve for this compound would indicate the temperature at which the compound begins to decompose, characterized by a significant loss of mass. The presence of volatile impurities or solvates would also be evident as mass loss at lower temperatures. researchgate.netresearchgate.net

Illustrative Thermal Analysis Data:

TechniqueParameterValue
DSC Melting Point (Onset)155 °C
Enthalpy of Fusion35 J/g
TGA Onset of Decomposition280 °C
Mass Loss at 400 °C>95%

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics with Molecular Targets

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the real-time binding kinetics of molecules. In the context of this compound, SPR can be employed to investigate its interaction with a specific protein target, such as an enzyme it is designed to inhibit.

In a typical SPR experiment, the protein target (ligand) is immobilized on a sensor chip. A solution containing this compound (analyte) is then flowed over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.

By monitoring the association of the analyte during the injection and its dissociation during a subsequent buffer flow, key kinetic parameters can be determined. These include the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity. This information is invaluable for understanding the mechanism of action and for structure-activity relationship (SAR) studies in drug discovery. researchgate.netbiosensingusa.comresearchgate.net

Representative SPR Kinetic Data for Binding to a Protein Target:

ParameterSymbolValue
Association Rate Constant ka2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate Constant kd5.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant KD20 nM

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding Events

Isothermal Titration Calorimetry (ITC) is a highly quantitative technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction between this compound and its molecular target in a single experiment. nih.govnih.govspringernature.com

In an ITC experiment, a solution of the sulfonamide is titrated into a solution containing the target protein at a constant temperature. The heat released or absorbed upon binding is measured with high sensitivity. The resulting data are plotted as heat change per injection versus the molar ratio of the two binding partners.

Analysis of the ITC data yields the binding affinity (Ka, the inverse of KD), the stoichiometry of the binding (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. This comprehensive thermodynamic information helps to elucidate the driving forces of the interaction, such as whether it is enthalpy-driven (favorable bond formation) or entropy-driven (disorder-driven, e.g., through the release of water molecules from the binding interface). nih.govwhiterose.ac.uknews-medical.net

Illustrative Thermodynamic Data from ITC Analysis:

ParameterSymbolValue
Binding Affinity Ka5.0 x 10⁷ M⁻¹
Equilibrium Dissociation Constant KD20 nM
Stoichiometry n1.1
Enthalpy Change ΔH-8.5 kcal/mol
Gibbs Free Energy Change ΔG-10.5 kcal/mol
Entropy Change TΔS2.0 kcal/mol

Future Research Directions and Emerging Avenues for N 4 Sec Butylphenyl 4 Fluorobenzenesulfonamide

Development of More Efficient and Sustainable Synthetic Routes

The classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a process that can generate stoichiometric amounts of waste and may use hazardous reagents and solvents. researchgate.net Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide.

Green chemistry principles offer a roadmap for these improvements. tandfonline.com Key areas of exploration could include:

Catalytic Methods: Investigating novel catalysts, such as the nano-Ru/Fe3O4 system, could enable the direct coupling of alcohols and sulfonamides, producing water as the only byproduct. acs.org

Aqueous Synthesis: Developing synthetic protocols that utilize water as a solvent would significantly reduce the environmental impact. rsc.orgtandfonline.com Methodologies using dynamic pH control in aqueous media, which omit the need for organic bases and allow for simple product isolation by filtration, are particularly promising. rsc.org

Mechanochemistry: Solvent-free mechanochemical approaches, which use ball milling to drive reactions, represent a significant advance in sustainable synthesis. rsc.org A one-pot, two-step mechanochemical process starting from disulfides could offer a cost-effective and environmentally friendly route to this compound. rsc.org

Alternative Reagents: Replacing traditional sulfonyl chlorides with more stable and less hazardous starting materials, such as sodium sulfinates or sulfonyl hydrazides, is another important avenue. researchgate.nettandfonline.com

The table below compares potential green synthetic strategies with traditional methods.

FeatureTraditional SynthesisPotential Green Synthesis
Solvent Often chlorinated organic solvents (e.g., DCM) researchgate.netWater, polyethylene glycol (PEG-400), or solvent-free (mechanochemistry) tandfonline.comrsc.org
Reagents Sulfonyl chlorides researchgate.netSodium sulfinates, thiols, sulfonyl hydrazides researchgate.nettandfonline.comresearchgate.net
Byproducts Acidic waste, organic solvent wasteWater, recoverable catalysts acs.org
Energy Input Often requires heatingCan be performed at room temperature or via mechanical energy tandfonline.comrsc.org
Workup Liquid-liquid extraction, column chromatographySimple filtration rsc.orgresearchgate.net

Deeper Mechanistic Elucidation of In Vitro Target Engagement

Sulfonamides are well-known for their biological activity, famously acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS) in bacteria. nih.govijpsjournal.combiorxiv.orgdrugbank.com Future research should aim to deeply characterize the molecular interactions between this compound and its potential biological targets. A comprehensive understanding of its binding mechanism is crucial for any future development in medicinal chemistry.

A suite of modern biophysical techniques can be employed to achieve this mechanistic clarity. worldscientific.comnih.gov These methods provide detailed information on binding affinity, thermodynamics, kinetics, and structural changes upon complex formation. rsc.org

Key techniques for investigation include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS). acs.orgnih.gov

Surface Plasmon Resonance (SPR): SPR can determine the kinetics of the interaction, yielding association (kon) and dissociation (koff) rates, which are crucial for understanding the duration of the drug-target interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the protein-ligand complex in solution, identifying the specific amino acid residues involved in binding.

X-ray Crystallography: If the target is a protein that can be crystallized, co-crystallization with this compound can provide a high-resolution 3D structure of the binding site, revealing precise intermolecular contacts. biorxiv.org

The following table summarizes the key data obtained from each of these biophysical methods.

TechniqueKey Parameters MeasuredType of Information
Isothermal Titration Calorimetry (ITC)Kd, ΔH, ΔS, Stoichiometry (n)Thermodynamics
Surface Plasmon Resonance (SPR)Kd, kon, koffKinetics
Nuclear Magnetic Resonance (NMR)Chemical Shift Perturbations, NOEsStructural (in solution)
X-ray Crystallography3D Atomic CoordinatesStructural (in solid state)

Investigation into Supramolecular Assembly and Self-Organization

The sulfonamide functional group, with its multiple hydrogen bond donors and acceptors, is capable of forming robust supramolecular synthons. nih.gov The interplay of the fluorinated benzene (B151609) ring and the sec-butylphenyl moiety in this compound presents an intriguing platform for studying supramolecular assembly and self-organization.

Future research in this area could focus on:

Crystal Engineering: Systematically co-crystallizing the compound with various coformers to understand the hierarchy of its hydrogen-bonding synthons. nih.gov This could lead to the design of new crystalline materials with tailored properties.

Influence of Fluorine: Investigating the role of the fluorine atom in directing the self-assembly. Fluorine can participate in non-covalent interactions and its presence can lead to unique packing arrangements and self-sorting phenomena, particularly in mixtures with non-fluorinated analogues. nih.govresearchgate.net

Solution-State Aggregation: Studying the self-assembly behavior in different solvents to understand how intermolecular forces drive the formation of larger aggregates. This could be relevant for controlling nucleation and crystal growth or for forming functional soft materials.

Exploration of Novel Applications in Advanced Organic Materials and Nanoscience

The unique properties conferred by the organofluorine component of this compound suggest potential applications in materials science and nanoscience. wikipedia.orgtaylorandfrancis.com Fluorinated compounds are known for their high thermal stability, chemical resistance, and distinct solubility profiles ("fluorous" properties). wikipedia.org

Emerging avenues for exploration include:

Fluoropolymers and Coatings: While the molecule itself is not a polymer, it could be investigated as a functional additive or monomer precursor for creating fluorinated polymers. alfa-chemistry.com Such materials could have applications as hydrophobic and lipophobic coatings, specialty lubricants, or components in advanced composites. researchgate.net

Organic Electronics: The electron-withdrawing nature of the 4-fluorobenzenesulfonamide (B1215347) group could be exploited in the design of new organic semiconductors. Research could explore its potential as a building block for materials used in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

Nanoscience: The self-assembly properties of the molecule could be harnessed to create structured nanomaterials. For example, the mutual phobicity of fluorinated and hydrogenated segments could be used to create compartmentalized nanoparticles for applications in drug delivery or imaging. researchgate.net

Contribution to the Broader Field of Fluorine Chemistry and Sulfonamide Analogues Innovation

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. acs.orgresearchgate.net The fluorine atom in this compound is not merely a passive substituent; it actively modulates the molecule's physicochemical properties. mdpi.combohrium.comacs.org

Future research should leverage this compound as a scaffold for innovation in two key areas:

Understanding Fluorine's Role: Systematically studying how the fluorine atom impacts properties such as lipophilicity, pKa of the sulfonamide N-H, metabolic stability, and binding affinity to biological targets. bohrium.com This can contribute valuable data to the broader understanding of fluorine in drug design. nih.gov

Designing Novel Analogues: Using the principles of bioisosterism, where one functional group is replaced by another with similar properties, to design and synthesize novel analogues. researchgate.netpatsnap.comtandfonline.comacs.org For example, replacing the fluorine with other halogens or a trifluoromethyl group could fine-tune the electronic and steric properties, potentially leading to enhanced activity or improved pharmacokinetic profiles. researchgate.net The sec-butylphenyl group could also be modified to explore structure-activity relationships further.

This systematic approach to analogue design, guided by the foundational data from this compound, could lead to the discovery of new chemical entities with superior properties for a range of applications. tandfonline.comnih.gov

Q & A

Q. What are the recommended synthetic routes for N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 4-sec-butylaniline. Key steps include:

Reagent Preparation : Use triethylamine (TEA) as a base to deprotonate the aniline .

Reaction Conditions : Conduct the reaction in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

  • Optimization Tips :
  • Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
  • Increase yield (typically 70–85%) by using a 1.2:1 molar ratio of sulfonyl chloride to aniline .

Q. How can structural characterization of this compound be performed?

  • Analytical Workflow :

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Expect aromatic protons at δ 7.6–7.8 ppm (sulfonamide phenyl) and δ 6.8–7.2 ppm (sec-butylphenyl). The sec-butyl group shows δ 1.2–1.6 ppm (CH2) and δ 0.8–1.0 ppm (CH3) .

Infrared Spectroscopy (IR) : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H stretch at ~3250 cm⁻¹ .

High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 336.1 (C₁₆H₁₈FNO₂S) .

Q. What are the standard protocols for assessing purity and stability of this compound?

  • Purity Assessment :
  • HPLC : Use a C18 column (acetonitrile/water, 60:40) to achieve >98% purity .
  • Melting Point : Compare observed mp (e.g., 157–160°C) with literature values .
    • Stability Testing :
  • Store at −20°C in inert atmosphere; monitor degradation via NMR after 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • SAR Strategy :

Substituent Variation : Modify the sec-butyl group (e.g., tert-butyl, cyclohexyl) to assess steric effects on enzyme binding .

Functional Group Introduction : Add electron-withdrawing groups (e.g., Cl, NO₂) to the phenyl ring to enhance sulfonamide reactivity .

Biological Assays : Test derivatives against carbonic anhydrase IX (CA IX) for anticancer activity, using acetazolamide as a positive control .

  • Data Interpretation : Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic effects .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Assay Design :

Enzyme Inhibition : Measure CA IX inhibition using a stopped-flow CO₂ hydration assay (pH 6.5, 20°C) .

Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure .

Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays .

  • Example Data :
DerivativeCA IX IC₅₀ (nM)HeLa IC₅₀ (µM)
Parent120 ± 1545 ± 5
4-NO₂85 ± 1028 ± 3

Q. How can computational methods elucidate the enzyme inhibition mechanism?

  • Molecular Docking Protocol :

Target Selection : Use CA IX crystal structure (PDB ID: 3IAI).

Ligand Preparation : Generate 3D conformers of the compound with Open Babel.

Docking Software : Perform rigid-flexible docking with AutoDock Vina (binding affinity ≤ −8.0 kcal/mol suggests strong inhibition) .

  • Key Interactions :
  • Sulfonamide oxygen forms hydrogen bonds with Thr199.
  • Fluorophenyl group engages in π-π stacking with His94 .

Q. How should researchers address contradictions in reported biological activity data?

  • Troubleshooting Steps :

Assay Variability : Standardize cell culture conditions (e.g., hypoxia for CA IX expression).

Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives .

Off-Target Effects : Use siRNA knockdown to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.